1-(2-Aminothiazol-5-YL)ethanone

Descripción general

Descripción

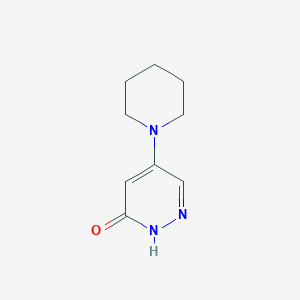

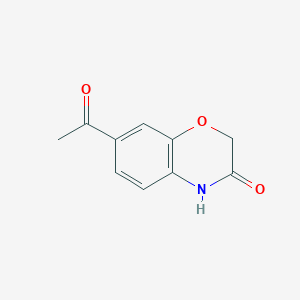

1-(2-Aminothiazol-5-yl)ethanone is a compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. These heterocyclic structures are significant in pharmaceutical and medicinal chemistry due to their biological activities. The compound contains a thiazole ring, which is a five-membered ring consisting of sulfur and nitrogen atoms, attached to an ethanone group.

Synthesis Analysis

The synthesis of derivatives of 1-(2-Aminothiazol-5-yl)ethanone has been explored in several studies. For instance, the synthesis of 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethane derivatives from succinic acid has been achieved using both conventional heating and microwave irradiation, with the latter providing better yields and shorter reaction times . Another study reported the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones from 1-[2-amino-4-methylthiazol-5-yl]ethanones and various aromatic aldehydes through Claisen–Schmidt condensation .

Molecular Structure Analysis

The molecular structure of the synthesized compounds related to 1-(2-Aminothiazol-5-yl)ethanone has been elucidated using various spectroscopic methods. Techniques such as FT-IR, 1H/13C NMR, COSY, HSQC, and HMBC have been employed to unambiguously determine the structures of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 1-(2-Aminothiazol-5-yl)ethanone derivatives has been demonstrated in various reactions. For example, the synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone involved the use of 4-chlorophenol as a starting material . Additionally, the transformation of ethyl 2-bromo-2-(2-amino-5-ethoxycarbonylthiazol-4-yl)ethanoate to various functionalized products through nucleophilic displacement and other reactions has been described .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Aminothiazol-5-yl)ethanone derivatives are influenced by their molecular structure. The antimicrobial activity of these compounds has been evaluated, with some showing potential activity against bacteria and fungi . The in vitro anticancer activity of certain derivatives has also been established, with compound 9 showing moderate activity against various cancer cell lines . The antimicrobial screening identified active compounds against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Synthesis and Antimicrobial Activity : Research indicates that compounds synthesized from 1-(2-Aminothiazol-5-yl)ethanone demonstrate significant antimicrobial properties. For example, a study synthesized a compound using 4-chlorophenol and tested it for gram-positive and gram-negative bacteria, showcasing its potential in pharmaceutical and drug research for antimicrobial applications (Wanjari, 2020).

Antimicrobial and Antitubercular Activities : Various derivatives of 1-(2-Aminothiazol-5-yl)ethanone have been synthesized and shown to exhibit antimicrobial, antimalarial, and antitubercular activities. This underscores the compound's potential in developing treatments for a range of infectious diseases (Vekariya et al., 2017).

Synthetic Applications and Chemical Characterization

Novel Synthetic Processes : The compound has been used in various novel synthetic processes, such as the preparation of imidazo[2,1-b][1,3]thiazole derivatives, potentially useful in creating anticancer agents. These studies highlight the versatility of 1-(2-Aminothiazol-5-yl)ethanone in synthesizing diverse chemical structures (Potikha & Brovarets, 2020).

Chemical Characterization and Industrial Application : The compound has been characterized using various techniques like GC-MS, IR, 1H NMR, and 13C NMR, demonstrating its purity and suitability for industrial application. This suggests its potential utility in large-scale pharmaceutical and agricultural applications (Ji et al., 2017).

Potential in Anticancer Research

- Anticancer Agent Synthesis : 1-(2-Aminothiazol-5-yl)ethanone derivatives have shown moderate ability to suppress the growth of kidney cancer cells, indicating their potential as anticancer agents. This research expands the possible therapeutic applications of this compound in oncology (Potikha & Brovarets, 2020).

Applications in Prion Disease Treatment

- Antiprion Activity : Studies have identified 2-aminothiazoles, a class related to 1-(2-Aminothiazol-5-yl)ethanone, as having significant antiprion activity, suggesting its potential in treating prion diseases. This highlights an important therapeutic application in neurology and infectious disease (Gallardo-Godoy et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

1-(2-amino-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3(8)4-2-7-5(6)9-4/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKIEXPVXXFORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30520781 | |

| Record name | 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30520781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminothiazol-5-YL)ethanone | |

CAS RN |

53159-71-0 | |

| Record name | 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30520781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)

![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)